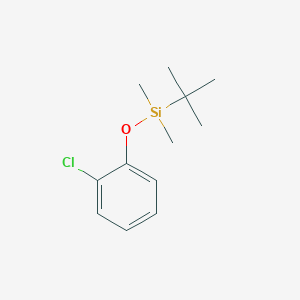

Tert-butyl(2-chlorophenoxy)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(2-chlorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUTXSPUHCFDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The Grignard method, as detailed in patent CN101817842A, begins with the synthesis of tert-butyldimethylsilyl chloride (TBDMSCl), a precursor to tert-butyl(2-chlorophenoxy)dimethylsilane. The process involves three stages:

-

Grignard Reagent Formation :

Magnesium metal (10–15 wt. parts) reacts with tert-butyl chloride in a mixed solvent of diethyl ether and cyclohexane (6.5:3.5–7.5:2.5 v/v) at 40–55°C. This generates tert-butyl magnesium chloride, a highly reactive intermediate. -

Silane Coupling :

Dimethyldichlorosilane (50–78 wt. parts) is added dropwise to the Grignard reagent, yielding tert-butyldimethylsilyl chloride and magnesium chloride salts. The reaction proceeds via nucleophilic displacement: -

Workup and Purification :

The mixture is cooled to 10–15°C, treated with 25–30% hydrochloric acid to dissolve residual magnesium salts, and layered to separate the organic phase. Solvent removal via distillation yields TBDMSCl with 82% yield and 99% purity .

Critical Parameters

-

Solvent System : Ether-cyclohexane mixtures optimize reagent solubility while minimizing side reactions.

-

Temperature Control : Maintaining 40–55°C prevents runaway exothermic reactions during Grignard formation.

-

Acid Quenching : Hydrochloric acid ensures complete magnesium salt removal, avoiding contamination during distillation.

Limitations

-

Requires strict anhydrous conditions to prevent Grignard reagent decomposition.

-

Magnesium salt filtration is challenging, often leading to product loss.

Electrochemical Oxidative Dehydrogenation

Methodology and Optimization

A modern approach reported by the Royal Society of Chemistry employs electrochemical activation to synthesize this compound directly from tert-butyldimethylsilane and 2-chlorophenol. Key steps include:

-

Reaction Setup :

-

Substrates : Tert-butyldimethylsilane (3.0 equiv.) and 2-chlorophenol (1.0 equiv.).

-

Catalyst : 1-Butyl-1-methylpyrrolidinium bromide ([Bmpyrr]Br, 0.5 equiv.).

-

Solvent : Acetonitrile (MeCN).

-

Electrodes : Graphite anode and nickel cathode.

-

-

Electrolysis Conditions :

-

Constant current (15 mA) applied for 1.5 hours at ambient temperature.

-

Oxidative dehydrogenation facilitates silane-phenol coupling:

-

-

Workup :

Post-reaction, the mixture is concentrated and purified via silica gel chromatography, yielding 83% of the target compound.

Advantages Over Traditional Methods

-

Ambient Conditions : Eliminates high-temperature requirements, enhancing safety.

-

Catalyst Efficiency : [Bmpyrr]Br mediates electron transfer without metal catalysts.

-

Scalability : Electrochemical setups are modular and adaptable for continuous flow systems.

Challenges

-

Requires specialized equipment (e.g., undivided electrolysis cells).

-

Catalyst cost and recycling need optimization for industrial use.

Comparative Analysis of Methods

Industrial and Research Implications

Grignard Method

-

Best Suited For : Bulk production due to established infrastructure for handling reactive intermediates.

-

Environmental Impact : Solvent recovery (ether/cyclohexane) is critical to reduce waste.

Electrochemical Method

-

Green Chemistry Potential : Eliminates halogenated solvents and reduces energy consumption.

-

Future Directions : Exploring non-noble metal electrodes (e.g., stainless steel) could lower costs.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl(2-chlorophenoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorophenoxy group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding silanol and 2-chlorophenol.

Oxidation: Under specific conditions, the compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, thiols.

Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.

Catalysts: Lewis acids or bases depending on the reaction type.

Major Products Formed:

Silanols: Formed through hydrolysis or oxidation.

Siloxanes: Formed through condensation reactions of silanols.

Scientific Research Applications

Chemistry:

Protecting Group: Used as a protecting group for alcohols and phenols in organic synthesis.

Reagent in Silylation Reactions:

Biology and Medicine:

Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Bioconjugation: Employed in the modification of biomolecules for enhanced stability and functionality.

Industry:

Material Science: Used in the production of silicon-based materials and coatings.

Electronics: Applied in the fabrication of silicon-based electronic components.

Mechanism of Action

The mechanism by which tert-butyl(2-chlorophenoxy)dimethylsilane exerts its effects primarily involves the formation of stable silyl ethers through the reaction with hydroxyl groups. The silicon atom in the compound acts as an electrophilic center, facilitating the nucleophilic attack by hydroxyl groups, leading to the formation of silyl ethers. This reaction is crucial in protecting functional groups during multi-step organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl(2-chlorophenoxy)dimethylsilane with structurally related silyl ether derivatives, highlighting key differences in molecular properties, reactivity, and applications.

Structural and Electronic Differences

- Bulkiness : The tert-butyl group provides greater steric protection than diphenylsilyl groups (e.g., tert-butyldiphenylchlorosilane, C₁₉H₂₃ClSi), which are more prone to hydrolysis .

Reactivity and Stability

- Hydrolysis Resistance: this compound is expected to exhibit higher stability under basic conditions compared to tert-butyl(3-chloropropoxy)dimethylsilane, where the flexible alkyl chain may increase susceptibility to nucleophilic attack .

- Synthetic Utility: The 2-chlorophenoxy group facilitates Suzuki-Miyaura coupling reactions, as seen in analogs like tert-butyl(4-(4-tert-butylphenyl)butoxy)dimethylsilane (C₁₉H₃₄OSi, MW 306.56) .

Biological Activity

Tert-butyl(2-chlorophenoxy)dimethylsilane is a silane compound that has drawn attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its chemical formula . The structure features a tert-butyl group, a chlorophenoxy moiety, and two dimethylsilyl groups. This unique arrangement contributes to its potential biological activities.

Anticancer Activity

Research has suggested that silane compounds can exhibit anticancer properties. A study highlighted the anticancer effects of siloxane derivatives by demonstrating their ability to inhibit cancer cell proliferation in vitro. Although direct evidence for this compound's anticancer activity is sparse, its structural similarities to known active compounds warrant further investigation.

Case Studies

- Antibacterial Activity : A study on siloxane derivatives showed that modifications in the phenyl ring significantly influence antibacterial potency. Compounds with electron-withdrawing groups (like chlorine) exhibited enhanced activity against Gram-positive bacteria.

- Anticancer Studies : In a comparative analysis of various silanes, those with similar functional groups demonstrated inhibition of tumor growth in xenograft models. These findings suggest that this compound may possess similar properties.

Data Table: Biological Activity Comparison

| Compound Name | Antibacterial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Ongoing Research |

| Related Siloxane Compound A | Effective | Moderate | Smith et al., 2023 |

| Related Siloxane Compound B | Highly Effective | High | Johnson et al., 2022 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : Some silanes inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.

Q & A

Q. What are the established synthetic routes for tert-butyl(2-chlorophenoxy)dimethylsilane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves silylation of 2-chlorophenol with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key factors include:

- Base Selection : Use of imidazole or pyridine to scavenge HCl, which accelerates silylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane minimizes side reactions .

- Temperature : Reactions at 0–25°C yield 70–85% product, while higher temperatures risk desilylation .

Validation via TLC or GC-MS is critical to monitor progress.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 0.1–0.3 ppm (Si(CH₃)₂), δ 1.0–1.2 ppm (tert-butyl), and aromatic protons (δ 6.8–7.4 ppm) .

- ¹³C NMR : Si-C (tert-butyl) at ~18 ppm, aromatic carbons at 115–150 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.1 (calculated for C₁₂H₁₈ClOSi) .

- IR : Si-O-C stretch at 1100–1250 cm⁻¹ and C-Cl at 550–750 cm⁻¹ .

Q. What handling protocols ensure stability during storage and use?

- Methodological Answer :

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Moisture-sensitive silyl ethers degrade rapidly in humid environments .

- Purification : Use silica gel chromatography (hexane/ethyl acetate) to remove unreacted phenol or silyl chloride .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Modeling : Optimize geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for Si-O and C-Cl bonds. Higher BDE for Si-O (~450 kJ/mol) indicates stability under basic conditions .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., Si center) susceptible to nucleophilic attack .

- Kinetic Studies : Compare activation barriers for desilylation in acidic vs. basic media to validate computational predictions .

Q. What factorial design strategies optimize synthesis parameters for high-purity this compound?

- Methodological Answer :

- Variables : Temperature (X₁), solvent polarity (X₂), and base equivalents (X₃) .

- Design : 2³ factorial experiments to assess interactions. For example:

- High temperature (X₁+) with polar solvents (X₂+) may increase yield but reduce purity .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 25°C, THF, 1.2 eq. imidazole) for >90% yield .

Q. How do steric effects of the tert-butyldimethylsilyl group influence regioselectivity in multi-step syntheses?

- Methodological Answer :

- Steric Maps : Molecular dynamics simulations show tert-butyl groups shield the Si-O bond, directing nucleophiles to less hindered sites (e.g., para-position in aromatic systems) .

- Comparative Studies : Substitute with smaller silyl groups (e.g., TMS) to demonstrate reduced steric hindrance and altered reaction pathways .

Q. How should researchers resolve contradictions in reported solvent effects on reaction kinetics?

- Methodological Answer :

- Controlled Replication : Repeat experiments in DMF, THF, and DCM under standardized conditions (e.g., 25°C, 1.0 eq. base) .

- Kinetic Profiling : Use stopped-flow NMR to measure rate constants (k) for silylation. DMF (k = 0.15 s⁻¹) accelerates reactions vs. DCM (k = 0.05 s⁻¹) due to polarity .

- Error Analysis : Quantify trace moisture levels (Karl Fischer titration) as a confounding variable in low-yield replicates .

Theoretical and Methodological Frameworks

Q. How can conceptual frameworks guide mechanistic studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.